Gadolinium citrate

Description

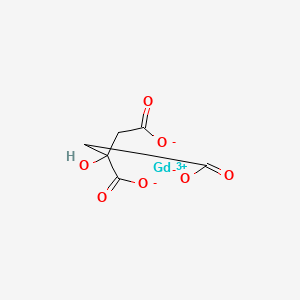

Structure

3D Structure of Parent

Properties

CAS No. |

3088-53-7 |

|---|---|

Molecular Formula |

C6H5GdO7 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

gadolinium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Gd/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

CHXZBTADZOSKRR-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Gd+3] |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of Gadolinium Citrate and Its Derivatives

Conventional Solution-Based Synthesis Approaches

Conventional solution-based synthesis represents a fundamental and widely utilized method for preparing gadolinium citrate (B86180). This approach involves the reaction of gadolinium salts with citric acid or its salts in a suitable solvent, typically water. The simplicity and versatility of this method allow for straightforward production of gadolinium citrate complexes.

Stoichiometric and Non-Stoichiometric Preparations

The reaction between gadolinium ions (Gd³⁺) and citrate can be controlled to yield complexes with specific stoichiometric ratios. In a typical stoichiometric preparation, a gadolinium salt, such as gadolinium(III) chloride (GdCl₃), is mixed with a calculated amount of a citrate salt, like sodium citrate (Na₃C₆H₅O₇), to achieve a desired metal-to-ligand ratio. chemrj.org For instance, a 1:1 molar ratio of gadolinium to citrate is often targeted for the formation of the simple this compound complex.

However, non-stoichiometric conditions are also employed to influence the formation of different complex species or to facilitate the synthesis of composite materials. For example, an excess of citric acid can be used to ensure complete complexation of the gadolinium ions and to prevent the precipitation of gadolinium hydroxide (B78521), especially at higher pH values. google.com The use of excess acid can also play a role in subsequent processing steps, such as in the formation of oil-soluble gadolinium carboxylate tracers where an excess of a carboxylic acid is used. google.com

The precise control over stoichiometry is crucial as it dictates the coordination environment of the gadolinium ion, which in turn affects the properties of the resulting compound.

Influence of pH and Solvent Systems on Synthesis Outcomes

The pH of the reaction medium is a critical parameter in the synthesis of this compound. It significantly influences the speciation of both the gadolinium ion and citric acid. Gadolinium ions exist as hydrated aqua ions, [Gd(H₂O)₈]³⁺, in acidic aqueous solutions. nih.gov As the pH increases, hydrolysis can occur, leading to the formation of gadolinium hydroxide precipitates. mdpi.com Citric acid, being a polyprotic acid, can exist in various protonated states depending on the pH. The fully deprotonated citrate ion, which acts as a polydentate ligand, is more prevalent in basic conditions. chemrj.org

The stability of gadolinium complexes is strongly dependent on pH; stronger acidic conditions generally lead to lower complex stability. nih.govgoogle.com The complexation of gadolinium with citrate typically begins at a pH of around 2. mdpi.com In some syntheses, a base such as ammonia (B1221849) (NH₄OH) is added to adjust the pH to a desired level, promoting the formation of specific gadolinium-citrate complexes. chemrj.org The pH also plays a crucial role in preventing the release of toxic free Gd³⁺ ions by ensuring stable complex formation. chemrj.org

The choice of solvent system can also impact the synthesis. While water is the most common solvent due to the high solubility of gadolinium-citrate complexes, other solvents or mixed-solvent systems may be used. chemrj.org For instance, ethanol (B145695) is often used in conjunction with water, particularly in sol-gel preparations. chemrj.orgresearchgate.net The use of mixed solvents like DMSO/water has been explored to enhance the solubility of reactants and products in certain systems. mdpi.com

Advanced Synthesis Techniques for this compound-Containing Materials

Beyond conventional solution-based methods, advanced synthesis techniques have been developed to produce this compound-containing materials with tailored properties, such as nanoparticles and composites. These methods offer greater control over particle size, morphology, and composition.

Sol-Gel Methods

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. wikipedia.org This method is particularly useful for creating oxide-based materials and composites.

The Stöber method is a well-established sol-gel approach for synthesizing monodisperse spherical silica (B1680970) (SiO₂) particles. wikipedia.org This technique can be adapted to encapsulate this compound complexes within a silica matrix, forming core-shell nanoparticles (Gd-citrate@SiO₂-NPs). chemrj.org In a typical synthesis, a this compound solution is prepared and then mixed with tetraethylorthosilicate (TEOS), a common silica precursor, in an alcohol-water medium. chemrj.orgtechno-press.org The hydrolysis and condensation of TEOS are catalyzed by a base, usually ammonia, leading to the formation of a silica network around the this compound complexes. chemrj.orgmdpi.com

This method allows for the encapsulation of this compound, which can prevent the leakage of potentially toxic free Gd³⁺ ions. chemrj.org The size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as reactant concentrations and temperature. chemrj.orgwikipedia.org

Table 1: Parameters in Stöber Sol-Gel Synthesis of Gd-citrate@SiO₂-NPs

| Parameter | Role | Example Value/Condition | Reference |

|---|---|---|---|

| Gadolinium Precursor | Source of Gd³⁺ ions | Gadolinium(III) chloride (GdCl₃) | chemrj.org |

| Citrate Source | Complexing agent | Sodium citrate (Na₃C₆H₅O₇) | chemrj.org |

| Silica Precursor | Forms the silica matrix | Tetraethylorthosilicate (TEOS) | chemrj.orgtechno-press.org |

| Solvent | Reaction medium | Ethanol/Water mixture | chemrj.org |

| Catalyst | Promotes hydrolysis & condensation | Ammonia (NH₄OH) | chemrj.org |

This table is interactive. Click on the headers to sort.

The citrate gel route, also known as the Pechini method, is another sol-gel based technique used to synthesize multi-component oxide materials. scientific.netresearchgate.net This method involves the formation of a polymeric gel through the polyesterification of a metal-citrate complex with a polyhydroxy alcohol, such as ethylene (B1197577) glycol. scientific.netnih.gov

In the context of gadolinium-containing materials, this method is often used to prepare perovskite-type oxides like gadolinium aluminate (GdAlO₃). aimspress.comresearchgate.netserontech.co.kr First, gadolinium and other metal salts (e.g., aluminum nitrate) are dissolved in water, and citric acid is added to form metal-citrate complexes. mdpi.comresearchgate.net The addition of ethylene glycol followed by heating promotes the formation of a cross-linked polymer resin, trapping the metal ions in a homogeneous matrix. scientific.net Subsequent calcination of this resin at high temperatures burns off the organic components, yielding the desired crystalline oxide powder. serontech.co.krresearchgate.net

The citrate gel route offers excellent control over stoichiometry and produces fine, homogeneous powders at relatively lower temperatures compared to traditional solid-state reactions. researchgate.netserontech.co.kr

Table 2: Key Steps in the Citrate Gel Route for Gadolinium-Containing Oxides

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Chelation | Formation of metal-citrate complexes in an aqueous solution. | Gadolinium nitrate (B79036), Aluminum nitrate, Citric acid | mdpi.comresearchgate.net |

| 2. Polyesterification | Addition of a polyhydroxy alcohol and heating to form a polymeric gel. | Ethylene glycol | scientific.net |

| 3. Pre-calcination | Initial heating to form a precursor resin. | - | scientific.net |

This table is interactive. Click on the headers to sort.

Stöber Sol-Gel Method

Pechini Method for Doped Oxides

The Pechini method is a widely utilized wet-chemical technique for synthesizing multi-component oxide materials, including those doped with gadolinium. This method is predicated on the ability of certain alpha-hydroxycarboxylic acids, like citric acid, to form stable chelates with a variety of metal cations. unit.noresearchgate.net The process involves the dissolution of metal precursors, such as gadolinium nitrate and cerium nitrate, in a solution containing citric acid and a polyhydroxyl alcohol, typically ethylene glycol. scientific.netresearchgate.netscite.ai Upon heating, a polyesterification reaction occurs between the citrate chelates and the ethylene glycol, resulting in a large, cross-linked polymer network. unit.noresearchgate.net This process effectively immobilizes the metal cations in a homogeneous distribution throughout the polymer resin, preventing their segregation during subsequent thermal treatment. unit.no

The resulting resin is often a voluminous, foam-like material, sometimes referred to as a "puff," which is indicative of a reduction in the agglomeration of the final ceramic powder. scientific.netresearchgate.netscite.ai Calcination of this resin at elevated temperatures removes the organic components, yielding a nanocrystalline oxide powder with a high degree of homogeneity and stoichiometric control. scientific.netresearchgate.netscite.ai

For instance, gadolinium-doped ceria (GDC) powders, with compositions like Ce₀.₈Gd₀.₂O₁.₉, have been successfully synthesized using this method. scientific.netresearchgate.netscite.ai The resulting powders exhibit a fluorite-type crystal structure. scientific.netresearchgate.net Similarly, gadolinium-doped zirconia has been prepared via the Pechini route, which offers the advantage of creating more homogeneous powders with fewer agglomerates due to the use of high-boiling-point solvents like ethylene glycol. mdpi.com Research has also demonstrated the synthesis of gadolinium-doped lanthanum strontium manganite nanoparticles using a citrate-gel combustion technique, a variation of the Pechini method. aip.orgmdpi.com

Table 1: Parameters in Pechini Synthesis of Gadolinium-Doped Oxides

| Doped Oxide | Precursors | Chelating Agent | Polymerizing Agent | Calcination Temperature (°C) | Resulting Phase/Structure | Reference |

| Gadolinium-Doped Ceria (GDC) | Cerium Nitrate, Gadolinium Nitrate | Citric Acid | Ethylene Glycol | 600 - 800 | Fluorite-type structure | scientific.netresearchgate.net |

| Gadolinium-Doped Zirconia (GDZ) | Zirconium Precursor, Gadolinium Precursor | Citric Acid | Ethylene Glycol | Not Specified | Tetragonal phase | mdpi.com |

| Gadolinium-Doped Lanthanum Strontium Manganite | Lanthanum Nitrate, Strontium Nitrate, Gadolinium Nitrate, Manganese Nitrate | Citric Acid | Ethylene Glycol | 450, followed by annealing at 850 | Perovskite | aip.org |

Hydrothermal and Supercritical Fluid Approaches

Hydrothermal and supercritical fluid methods offer alternative routes for the synthesis of gadolinium-based materials, often enabling the formation of crystalline structures at lower temperatures than traditional solid-state reactions. aimspress.com

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures. This technique has been employed to produce this compound complexes. For example, a new lanthanide citrate motif with the general formula [Ln(Hcit)(H₂O)₂·H₂O]n (where Ln = Gd) was synthesized hydrothermally by reacting gadolinium oxide with citric acid at 100 °C. acs.org Another study reported a one-pot hydrothermal treatment of a mixture containing citric acid, ethanediamine, and gadolinium chloride at 200 °C to prepare gadolinium-containing carbon quantum dots. acs.org The hydrothermal method is also used for synthesizing gadolinium-doped iron oxide nanoparticles, where the high temperature and pressure are believed to facilitate the formation of the desired crystalline phase. mdpi.com

Supercritical fluid technology, particularly using supercritical water or carbon dioxide, provides a medium with unique properties for materials synthesis. acs.org Supercritical water, with its low viscosity and high diffusivity, can accelerate reaction rates. researchgate.net The supercritical hydrothermal technique has been successfully used to prepare orthorhombic perovskite gadolinium aluminum oxide (GdAlO₃) from a co-precipitated gel. aimspress.comscilit.com This method allows for the synthesis of highly crystalline and homogeneous materials at significantly lower temperatures (e.g., crystallization at 361 °C) compared to solid-state methods which require temperatures above 1650 °C. aimspress.comscilit.com The supercritical antisolvent (SAS) technique, which uses supercritical CO₂ as an antisolvent, has also been explored for producing gadolinium acetate (B1210297) micro- and nanoparticles, demonstrating the ability to control particle size by varying pressure. sapub.org

Polyol Synthesis Methods for Nanoparticle Generation

The polyol method is a versatile solution-phase synthesis technique for producing a wide range of inorganic nanoparticles, including those based on gadolinium. In this method, a high-boiling-point polyol, such as diethylene glycol (DEG) or triethylene glycol (TEG), acts as both the solvent and a reducing agent or stabilizer. researchgate.netscivisionpub.com

The synthesis typically involves dissolving a gadolinium precursor, like gadolinium chloride hexahydrate, in the polyol and heating the mixture to a high temperature (e.g., 180 °C) for several hours. researchgate.netscivisionpub.com This process can yield gadolinium oxide (Gd₂O₃) or other gadolinium-based nanoparticles with controlled size and morphology. researchgate.netscivisionpub.comnih.gov For instance, gadolinium nanoparticles with hydrodynamic sizes around 50 nm have been synthesized using DEG and TEG as stabilizers. researchgate.net The polyol method has also been used to produce ultrasmall (average diameter of 2.0 nm) gadolinium oxide nanoparticles coated with polyaspartic acid. mdpi.com

Researchers have also employed the polyol method to create functionalized nanoparticles. For example, gadolinium oxide nanoparticles have been surface-functionalized with a bisphosphonate derivative after synthesis via the polyol method to impart a strong affinity for calcium phosphate (B84403). nih.gov This approach allows for the creation of nanoparticles with tailored surface properties for specific applications. The "one-pot" polyol method has been utilized to synthesize chitosan (B1678972) oligosaccharide lactate-coated ultra-small gadolinium nanoparticles. mdpi.com

Table 2: Examples of Gadolinium-Based Nanoparticles via Polyol Synthesis

| Nanoparticle System | Polyol | Precursor | Stabilizer/Coating | Particle Size | Reference |

| Gadolinium Nanoparticles | Diethylene Glycol (DEG), Triethylene Glycol (TEG) | Gadolinium precursor | DEG, TEG | ~50 nm (hydrodynamic) | researchgate.net |

| Gadolinium Oxide Nanoparticles | Diethylene Glycol (DEG) | Gadolinium Chloride Hexahydrate | DEG | ~6 nm | nih.gov |

| Polyaspartic Acid-Coated Gadolinium Oxide Nanoparticles | Not specified | Not specified | Polyaspartic Acid (PASA) | 2.0 nm | mdpi.com |

| Bisphosphonate-Functionalized Gadolinium Oxide Nanoparticles | Not specified | Gadolinium(III) precursor | Bisphosphonate derivative | 70 nm (hydrodynamic) | nih.gov |

| Chitosan Oligosaccharide Lactate-Coated Gadolinium Nanoparticles | Not specified | Not specified | Chitosan Oligosaccharide Lactate (COL) | Ultrasmall | mdpi.com |

Encapsulation Strategies for this compound-Based Systems

Encapsulation of this compound and its derivatives is a key strategy to enhance their stability, biocompatibility, and functionality for various applications.

Silica Encapsulation Techniques

Silica (SiO₂) is a popular choice for encapsulation due to its chemical inertness, biocompatibility, and porous nature, which allows for the diffusion of water molecules while retaining the encapsulated gadolinium complex. chemrj.org The Stöber method, a well-established sol-gel process, is commonly used for silica encapsulation. chemrj.orgresearchgate.net This method involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in the presence of the this compound complex, often in an alcohol-water mixture with ammonia as a catalyst. chemrj.orgresearchgate.net

This process results in the formation of core-shell nanoparticles, where a this compound core is enclosed within a silica shell (Gd-citrate@SiO₂-NPs). chemrj.org Studies have shown the successful synthesis of such nanoparticles with sizes in the nanometer range, for example, an average size of 79.3 nm. chemrj.org The encapsulation efficiency, which is the percentage of this compound successfully entrapped within the silica matrix, has been reported to be around 75.24%. chemrj.org

The silica shell serves to prevent the leakage of potentially toxic free Gd³⁺ ions. chemrj.org Furthermore, the silica surface can be readily functionalized for targeted delivery or other specific interactions. Variations of this technique include the fabrication of multilayered core-shell particles, such as Au/SiO₂/gadolinium compound, by combining the sol-gel reaction with other methods like homogeneous precipitation. researchgate.net

Polymer and Lipid-Based Encapsulation for Material Design

Polymers and lipids offer versatile platforms for encapsulating gadolinium-based systems, enabling the design of materials with tailored properties.

Polymer Encapsulation: Various polymers have been used to coat or encapsulate gadolinium nanoparticles to improve their stability and biocompatibility. diva-portal.org Poly(acrylic acid) (PAA) has been used to coat gadolinium oxide nanoparticles, resulting in stable colloids. mdpi.com Poly(ethylene glycol) (PEG) is another commonly used polymer for surface modification, often in the form of block copolymers, to functionalize gadolinium-based contrast agents. mdpi.com The synthesis of silica-polymer core-shell nanoparticles can also be achieved through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of well-defined particles with tailored sizes. rsc.org

Lipid-Based Encapsulation: Liposomes, which are vesicles composed of a lipid bilayer, are widely used for encapsulating both hydrophilic and hydrophobic compounds. researchgate.net They are particularly attractive due to their high degree of biocompatibility and their ability to encapsulate a wide range of molecules. nih.govexplorationpub.com Gadolinium chelates can be encapsulated within the aqueous core of liposomes. mdpi.com For instance, liposomes have been modified with gadolinium to improve the solubility of other molecules. nih.gov The lipid composition of these nanoparticles can be tailored to control their properties, and they can be further functionalized, for example, by PEGylation to increase circulation time. nih.gov

Precursor Routes for Solid-State Material Fabrication

This compound plays a crucial role as a precursor in the synthesis of various solid-state materials, particularly complex oxides. The use of a citrate-based precursor route offers significant advantages over traditional solid-state reactions, which typically involve the mechanical mixing of oxide powders and require very high temperatures. aimspress.com

The citrate gel route, a variation of the sol-gel or Pechini method, ensures a high degree of chemical homogeneity and a molecular-level mixing of the constituent metal ions. aip.orgresearchgate.netresearchgate.net This is achieved by forming a viscous gel or a solid resin where the metal cations are uniformly distributed. unit.no Upon calcination, this precursor decomposes to form the desired oxide phase at significantly lower temperatures than conventional methods, which helps in obtaining fine, homogeneous powders with controlled stoichiometry. aimspress.comresearchgate.net

This method has been successfully applied to synthesize a variety of gadolinium-containing materials. For example, gadolinium aluminate (GdAlO₃) has been prepared via a citrate gel route, with the final phase forming after calcination at 800 °C. researchgate.net Similarly, gadolinium-doped lanthanum strontium manganite nanoparticles have been synthesized using a citrate-gel auto-combustion technique. mdpi.com The citrate precursor modified method, which is a variation of the Pechini method, has been used to produce gadolinium aluminate phosphors, highlighting the excellent dispersion of starter ions achieved through the citrate process. researchgate.net The use of gadolinium oxide as a precursor, which can be derived from this compound, is also a key step in solid-state sulfidation reactions to produce gadolinium oxysulfide phosphors. mdpi.com

Citrate Precursor for Garnet Structures

The citrate precursor method is a widely employed technique for the synthesis of nanocrystalline garnet structures, such as gadolinium iron garnet (Gd₃Fe₅O₁₂ or GdIG). researchgate.netasme.org This method allows for excellent chemical homogeneity and control over the final product's particle size and magnetic properties. asme.org

The process typically begins with aqueous solutions of gadolinium nitrate and iron nitrate. Citric acid is introduced as a complexing agent, which chelates the Gd³⁺ and Fe³⁺ ions. This chelation prevents selective precipitation of the metal hydroxides and ensures they remain uniformly mixed in the solution. The pH is often adjusted to facilitate the formation of a stable gel. researchgate.net This precursor gel is then dried and subsequently annealed at specific temperatures. For instance, single-phase gadolinium iron garnets have been successfully prepared by this sol-gel method followed by heat treatment at 800 °C. researchgate.net This process yields GdIG nanoparticles with mean particle sizes around 37 nm. researchgate.net The use of a citrate precursor has also been documented in the synthesis of other complex garnets, such as Nd³⁺-doped gadolinium scandium aluminum garnet (Nd:GSAG), where a gel is formed from metal nitrates and citric acid, which upon calcination at temperatures around 800 °C, transforms into the pure garnet phase. science.gov

Table 1: Research Findings on Garnet Synthesis using this compound Precursor

| Garnet Type | Precursors | Synthesis Method | Annealing Temperature | Resulting Particle Size | Reference |

| Gadolinium Iron Garnet (GdIG) | Nitrates of Fe³⁺ and Gd³⁺, Citric Acid | Citrate precursor gel | 800 °C | ~37 nm | researchgate.net |

| Nd:GSAG | Metal nitrates, Citric Acid | Gel-combustion | 800 °C | 30-80 nm | science.gov |

Precursors for Perovskite Structures

This compound is an effective precursor for synthesizing various gadolinium-based compounds with a perovskite (ABO₃) structure, such as gadolinium ferrite (B1171679) (GdFeO₃) and gadolinium aluminate (GdAlO₃). nih.govresearchgate.net The synthesis method, often referred to as the polymeric citrate precursor method or a citrate gel auto-combustion technique, leverages the complexation between the metal cations and citric acid. nih.govmdpi.com

In the synthesis of GdFeO₃, gadolinium nitrate and iron nitrate are dissolved, and citric acid is added as the complexing agent. nih.gov Ethylene glycol is also frequently used to promote the formation of a polymeric resin through polyesterification with the citrate complexes, leading to a stable and homogeneous precursor. nih.gov This precursor is then calcined at elevated temperatures to produce nanocrystalline GdFeO₃. nih.gov Similarly, for gadolinium aluminate (GdAlO₃), a sol-gel method using a citric acid chelating agent is employed. researchgate.netserontech.co.kr Studies have shown that pure, crystalline GdAlO₃ nanoparticles with sizes ranging from 60-100 nm can be obtained by calcining the precursor at 900 °C. researchgate.net This citrate-based route has also been adapted for complex layered perovskite-like ferrites such as GdSrFeO₄ and Gd₂SrFe₂O₇. researchgate.net The citrate-nitrate technique is noted for its ability to achieve high stoichiometric control and produce nanosized particles. scientific.netresearchgate.net

Table 2: Research Findings on Perovskite Synthesis using this compound Precursor

| Perovskite Type | Precursors | Synthesis Method | Calcination Temperature | Resulting Particle Size/Structure | Reference |

| Gadolinium Ferrite (GdFeO₃) | Gd(NO₃)₃, Fe(NO₃)₃, Citric Acid, Ethylene Glycol | Polymeric citrate precursor | - | Worm-shaped nanoparticles, ~95 nm | nih.gov |

| Gadolinium Aluminate (GdAlO₃) | Gadolinium and Aluminum salts, Citric Acid | Citrate gel route | 900 °C | 60-100 nm, nearly spherical | researchgate.net |

| Gadolinium Doped Ceria (Ce₀.₈Gd₀.₂O₁.₉) | Cerium and Gadolinium nitrates, Citric Acid, Ethylene Glycol | Polymeric precursor method (Pechini) | 600-800 °C | 22-46 nm | scientific.net |

| Lanthanum Strontium Manganite (La₁-x-ySrxGdyMnO₃) | Gadolinium-doped La-Sr-Mn salts | Citrate gel auto-combustion | - | Single-phase hexagonal perovskite | mdpi.com |

Coordination Chemistry and Speciation of Gadolinium Iii Citrate Complexes

Ligand Protonation and Deprotonation Equilibria of Citric Acid

Citric acid (H₄Cit) is a weak organic acid with three carboxylic acid groups and one hydroxyl group, all capable of deprotonation. wikipedia.orgresearchgate.net The deprotonation process of citric acid occurs stepwise, with distinct pKₐ values for each acidic proton. The three carboxylic acid groups deprotonate first, followed by the hydroxyl group at a much higher pH. wikipedia.orgresearchgate.neteuropa.euresearchgate.netjcsp.org.pkresearchgate.net

The pKₐ values for citric acid at 25 °C, extrapolated to zero ionic strength, are approximately:

pKₐ₁ (first carboxyl group): 3.128 wikipedia.org

pKₐ₂ (second carboxyl group): 4.761 wikipedia.org

pKₐ₃ (third carboxyl group): 6.396 wikipedia.org

pKₐ₄ (hydroxyl group): 14.4 wikipedia.org

These values indicate that citric acid acts as a buffer between approximately pH 2 and pH 8. wikipedia.org In biological systems, around pH 7, the predominant species are typically the citrate (B86180) ion (Cit³⁻) and the mono-hydrogen citrate ion (HCit²⁻). wikipedia.org

Table 1: Protonation Constants (pKₐ) of Citric Acid at 25 °C

| Protonation Step | pKₐ Value |

| H₄Cit ⇌ H₃Cit⁻ + H⁺ | 3.13 wikipedia.orgeuropa.eumdpi.com |

| H₃Cit⁻ ⇌ H₂Cit²⁻ + H⁺ | 4.76 wikipedia.orgeuropa.eumdpi.com |

| H₂Cit²⁻ ⇌ HCit³⁻ + H⁺ | 6.40 wikipedia.orgeuropa.eumdpi.com |

| HCit³⁻ ⇌ Cit⁴⁻ + H⁺ | 14.4 wikipedia.org |

Mononuclear Complex Formation

When gadolinium(III) ions interact with citric acid, they initially form mononuclear complexes, particularly at lower metal-to-ligand ratios and specific pH ranges. tandfonline.comresearchgate.netresearcher.life

Several mononuclear gadolinium(III) citrate complexes with varying degrees of protonation have been identified. These include 1:1 (Gd:Cit) complexes, as well as bis- and tris-citrate complexes when citric acid is in excess. tandfonline.comresearchgate.netresearcher.lifenih.gov

Examples of identified mononuclear species include:

[GdCit(OH)]²⁻, which forms from the loss of a hydroxyl proton rather than coordination of a hydroxide (B78521) ion. researchgate.netmdpi.comnih.gov

It is important to note that a single citric acid molecule typically cannot fully saturate the coordination environment of a gadolinium(III) ion, which often has a high coordination number. mdpi.comnih.gov

Table 2: Examples of Mononuclear Gadolinium(III) Citrate Complexes

| Complex Species | Stoichiometry (Gd:Cit) | Degree of Protonation |

| [GdH₂Cit]⁺ | 1:1 | Dihydrogen citrate |

| [GdHCit]⁰ | 1:1 | Monohydrogen citrate |

| [GdCit]⁻ | 1:1 | Citrate |

| [GdCit(OH)]²⁻ | 1:1 | Deprotonated hydroxyl |

| [Gd(H₂Cit)₃]³⁻ | 1:3 | Tris-dihydrogen citrate |

| [Gd(H₂Cit)₂(HCit)]⁴⁻ | 1:3 | Tris-citrate (mixed protonation) |

The citrate anion is a multidentate ligand, capable of coordinating to gadolinium(III) through multiple oxygen donor atoms. Evidence from potentiometric and spectroscopic studies suggests that citrate coordinates via its hydroxyl group and two carboxylate groups. researchgate.netmdpi.comjournals.co.za X-ray diffractometry data for complexes like [GdHCit(H₂O)₂·H₂O]ₙ further support that the citrate ion links to the gadolinium cation through five- and six-membered chelate rings involving its hydroxyl group and two carboxylic groups. mdpi.comiucr.orguchile.cl Carbon-13 NMR data also indicate that such coordination is highly probable for monoligand citrate complexes of gadolinium in solution. mdpi.com

Gadolinium(III) ions typically exhibit large coordination numbers, often ranging from 8 to 10, with 9 being common for the hydrated "aqua" ion [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺. mriquestions.comnih.gov In Gd(III) complexes, inner-sphere water molecules are crucial for their function as magnetic resonance imaging (MRI) contrast agents, as their rapid exchange with bulk water contributes significantly to the observed relaxivity. mriquestions.comnih.govnih.govworktribe.com

Coordination Modes and Binding Sites (e.g., Carboxylate and Hydroxyl Group Coordination)

Polynuclear Complex Formation and Aggregation Phenomena

Beyond mononuclear species, gadolinium(III) and citrate can form complex polynuclear structures, especially at specific pH values and metal-to-ligand ratios. These multi-nuclear species often involve bridging citrate ligands or hydroxyl groups. tandfonline.comresearchgate.netresearcher.liferesearchgate.netresearchgate.net

Recent research has identified several novel polynuclear gadolinium(III) citrate complexes. For example, at a 1:1 molar ratio of Gd³⁺ to citric acid, species such as [Gd₂(HCit)₂]°, [Gd₂Cit₂]²⁻, [Gd₆(OH)₂Cit₆]⁸⁻, and [Gd₆(OH)₃Cit₆]⁹⁻ have been detected. tandfonline.comresearchgate.netresearcher.liferesearchgate.netresearchgate.net

At higher citric acid excesses (e.g., two- or three-fold excess), binuclear tetrakis- and hexakis-citrate complexes, such as [Gd₂(HCit)Cit₃]⁹⁻ and [Gd₂(HCit)₄Cit₂]¹⁴⁻, have been observed, particularly at pH values above 7.5. tandfonline.comresearchgate.netresearcher.liferesearchgate.net The formation of these polynuclear complexes and aggregation phenomena can significantly influence the magnetic relaxation behavior of gadolinium(III) in solution. nih.govresearchgate.net

Table 3: Examples of Polynuclear Gadolinium(III) Citrate Complexes

| Complex Species | Stoichiometry (Gd:Cit) | Charge | Conditions (Molar Ratio Gd:Cit, pH) |

| [Gd₂(HCit)₂]° | 2:2 | 0 | 1:1 molar ratio tandfonline.comresearchgate.netresearcher.life |

| [Gd₂Cit₂]²⁻ | 2:2 | -2 | 1:1 molar ratio tandfonline.comresearchgate.netresearcher.life |

| [Gd₆(OH)₂Cit₆]⁸⁻ | 6:6 | -8 | 1:1 molar ratio tandfonline.comresearchgate.netresearcher.life |

| [Gd₆(OH)₃Cit₆]⁹⁻ | 6:6 | -9 | 1:1 molar ratio tandfonline.comresearchgate.netresearcher.life |

| [Gd₂(HCit)Cit₃]⁹⁻ | 2:4 | -9 | Two- to three-fold excess of citric acid, pH > 7.5 tandfonline.comresearchgate.netresearcher.life |

| [Gd₂(HCit)₄Cit₂]¹⁴⁻ | 2:6 | -14 | Two- to three-fold excess of citric acid, pH > 7.5 tandfonline.comresearchgate.netresearcher.life |

Kinetic Aspects of Gadolinium Citrate Complexation

Impact of Ligand Structure on Reaction Rates

The kinetics of complex formation and dissociation for gadolinium(III) complexes are significantly influenced by several factors, including pH, temperature, reactant concentrations, and, critically, the structural characteristics of the chelating ligand. medchemexpress.com The inherent structure of the ligand, particularly whether it is a linear or macrocyclic poly-amine, plays a pivotal role in determining the rates of formation and dissociation of Gd(III) complexes. medchemexpress.com

Generally, linear gadolinium complexes, such as those formed with DTPA-BMA, exhibit faster dissociation kinetics compared to their macrocyclic counterparts, like Gd-DOTA. For instance, the dissociation rates of Gd(DTPA-BMA) have been reported to be two to three orders of magnitude higher than those of Gd(DTPA) and Gd(BOPTA). newdrugapprovals.orgwikipedia.org This difference is critical for the kinetic inertness of the complexes, which refers to their resistance to decomplexation.

Endogenous ligands present in biological systems, including citrate, phosphate (B84403), and carbonate ions, can catalyze the dissociation of Gd(III) complexes. newdrugapprovals.orgwikipedia.orgpharmakb.com Specifically, citrate ions have been shown to catalyze the dissociation of Gd(DTPA)2- and Gd(DTPA-BMA) complexes. pharmakb.com While the catalytic effect of citrate and phosphate on ligand exchange reaction rates is considered negligible at their typical physiological concentrations, carbonate ions can exert a significant catalytic effect, particularly on the dissociation of Gd(DTPA-BMA). newdrugapprovals.orgwikipedia.orgpharmakb.com Further insights into these interactions have been gained from 13C NMR spectroscopic studies of analogous yttrium(III) complexes, which indicate an increase in intramolecular rearrangements in the presence of carbonate and citrate ions. pharmakb.com

Competitive Metal Ion Interactions in Solution

The stability of gadolinium(III) complexes in solution can be challenged by the presence of other metal ions, particularly endogenous cations found in biological environments. These competitive interactions can lead to transmetalation, a process where an endogenous metal ion displaces gadolinium(III) from its chelating ligand.

Transmetalation Studies with Endogenous Cations (e.g., Zn2+, Ca2+, Fe3+, Cu2+)

Transmetalation is a key phenomenon in the competitive binding of metal ions, where endogenous cations such as zinc(II), calcium(II), iron(III), and copper(II) can compete with gadolinium(III) for binding to the chelating ligand. pharmakb.com The probability of transmetalation is directly related to the affinity of these endogenous metal ions for the ligand and the thermodynamic stability of the resulting metal-ligand chelate.

Studies have indicated that zinc(II) can displace a notable amount of gadolinium(III) due to its relatively high concentration in blood and its association constant with certain ligands being only approximately four orders of magnitude lower than that of gadolinium(III) ions. A significant Gd(III)-Zn(II) transmetalation effect has been observed for linear chelators like DTPA and DTPA-BMA. Similarly, the thermodynamic stability of chelated iron is higher than that of chelated gadolinium, suggesting that iron can be involved in Gd transmetalation. Mass spectrometry studies have detected the formation of iron-ligand complexes with linear gadolinium-based contrast agents (GBCAs) in the presence of iron(III), accompanied by a decrease in the iron-ligand signal upon the addition of free soluble gadolinium(III), indicating a competitive exchange. Excess iron concentrations can favor the dissociation of gadolinium from its chelate.

While competitive binding is a general principle, specific ligand structures and conditions can influence the outcome. For instance, the rates of exchange reactions between Gd(DTPA)2- and Gd(DTPA-BMA) complexes and copper(II) ions have been found to be independent of the copper(II) concentration in the presence of citrate, suggesting that these reactions proceed via the dissociation of Gd(III) complexes catalyzed by citrate ions. pharmakb.com Conversely, the stability of some Gd-porphyrin complexes was not affected by the addition of a large excess of sodium citrate tribasic or other competing metal ions like calcium(II) and magnesium(II), highlighting the complex-specific nature of these interactions. Furthermore, the presence of citrate and phosphate ions has been shown to cause the dissociation of certain Gd complexes, such as Gd(HDFB)+.

Impact on Gadolinium Speciation in Complex Aqueous Environments

In complex aqueous environments, particularly biological media, the speciation of gadolinium is influenced by a multitude of endogenous ligands and competing metal ions. Gadolinium(III) exhibits a high affinity for various endogenous anions, including phosphate, citrate, and carbonate ions, and can also bind to proteins such as serum albumin. medchemexpress.com

The intricate in vivo chemistry of exogenous metals like gadolinium is challenging to model comprehensively, as it necessitates detailed knowledge of the thermodynamic and kinetic properties of all potential ligands, including small inorganic and organic molecules, and transport proteins. Speciation simulations for Gd-DTPA and Gd-DTPA-BMA complexes often incorporate the presence of competing ions like calcium(II) and zinc(II) to better reflect physiological conditions.

At lower gadolinium(III) concentrations, such as those found in blood plasma models (e.g., 2 x 10^-4 mol dm^-3), gadolinium is predominantly complexed with citrate, forming species like [Gd(citrate)(OH)]- and [Gd(citrate)(OH)2]2-. wikipedia.org Beyond competitive binding, endogenous anions like phosphate and citrate can also contribute to the precipitation of gadolinium and the formation of nanoparticles, underscoring the complex interplay of interactions within biological systems. The presence of citrate and phosphate ions can lead to the dissociation of some Gd complexes. In certain ternary systems, such as Gd(III)–Cit–PEI0, citrate ions can compete with other anionic particles for binding with polyethyleneimine at specific pH values, and an excess of citric acid can lead to a decrease in relaxivity, which is attributed to competitive binding with the polyelectrolyte.

Spectroscopic and Advanced Analytical Characterization of Gadolinium Citrate Systems

Potentiometric Titrations for Solution Equilibria Determination

Potentiometric titration is a fundamental technique used to investigate the complex formation equilibria between gadolinium(III) ions and citric acid in aqueous solutions. researchgate.netnih.govpreprints.org By monitoring the pH of a solution containing known concentrations of gadolinium(III) and citric acid as a titrant (commonly a strong base like NaOH) is added, the formation of various complex species can be inferred and their stability constants calculated. researchgate.netpreprints.orgmdpi.com

The titration curves of citric acid in the presence of gadolinium ions show significant deviations from the curve of citric acid alone, indicating complexation. mdpi.com These titrations are often performed at varying molar ratios of gadolinium to citric acid (e.g., 1:1, 1:2, 1:3) and over a wide pH range to comprehensively map the speciation. researcher.lifetandfonline.com For instance, studies have been conducted with gadolinium concentrations ranging from 1.3 to 20.0 mmol L−1. tandfonline.com

Mathematical modeling and computer programs, such as CPESSP and Hyperquad, are employed to analyze the potentiometric data. nih.govmdpi.com This analysis allows for the determination of the stoichiometry and stability constants of the formed gadolinium citrate (B86180) complexes. nih.govpreprints.org Through this method, researchers have identified the formation of mono-, bis-, and even tris-citrate complexes with varying degrees of protonation, as well as polynuclear species, depending on the concentration ratios and pH. researcher.lifetandfonline.com For example, at a 1:1 molar ratio, complexes such as [GdH4Cit]³⁺, [Gd2(HCit)2]⁰, and [Gd2Cit2]²⁻ have been detected. tandfonline.com

Table 1: Selected Gadolinium Citrate Species Identified by Potentiometric Titration This table is interactive. Click on the headers to sort the data.

| Complex Species | Gd:Citrate Ratio | pH Range of Formation | Reference |

|---|---|---|---|

| [GdH4Cit]³⁺ | 1:1 | Acidic | tandfonline.com |

| [GdH₂L]⁺ | 1:1 | Acidic to Neutral | mdpi.com |

| [GdHL]⁰ | 1:1 | Acidic to Neutral | mdpi.com |

| [Gd₂(HCit)₂]⁰ | 1:1 | - | tandfonline.com |

| [Gd₂Cit₂]²⁻ | 1:1 | - | tandfonline.com |

| [Gd₂(HCit)Cit₃]⁹⁻ | 1:2, 1:3 | > 7.5 | researcher.lifetandfonline.com |

| [Gd₂(HCit)₄Cit₂]¹⁴⁻ | 1:2, 1:3 | > 7.5 | researcher.lifetandfonline.com |

| [Gd(H₂L)₃]³⁻ | 1:3 | 3-7 (in presence of PEI) | mdpi.com |

| [Gd(H₂L)₂(HL)]⁴⁻ | 1:3 | 3-7 (in presence of PEI) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides deeper insights into the structure and dynamics of this compound complexes in solution.

Proton Magnetic Relaxation Studies

Proton magnetic relaxation studies, specifically measuring the longitudinal (T₁) and transverse (T₂) relaxation times of water protons, are highly sensitive to the presence of paramagnetic ions like gadolinium(III). The efficiency of a gadolinium complex in enhancing these relaxation rates is termed relaxivity (r₁ and r₂). Changes in relaxivity as a function of pH and component concentrations provide valuable information about the complexation events. mdpi.comresearcher.life

The relaxation rate of the gadolinium aqua-ion, [Gd(H₂O)₈]³⁺, remains relatively constant up to a neutral pH, after which it decreases due to hydrolysis. mdpi.com In the presence of citric acid, a decrease in relaxivity is observed starting at around pH 4, which is attributed to the substitution of water molecules in the inner coordination sphere of the gadolinium ion by the functional groups of the citrate ligand. mdpi.com

However, in certain systems, such as in the presence of cationic polymers like polyethyleneimine (PEI), a significant increase in relaxivity can occur. mdpi.com This enhancement is often due to the slowing down of the rotational motion of the gadolinium complexes upon binding to the polymer. mdpi.com For example, at a Gd(III):H₄L ratio of 1:3 in the presence of PEI, a 200–300% increase in relaxivity has been observed in the pH range of 3–7. mdpi.com The combination of proton magnetic relaxation data with potentiometric titration results allows for a more robust and detailed modeling of the complex species present in solution. researcher.lifetandfonline.com

Table 2: Relaxivity Values of Selected Gadolinium Systems This table is interactive. Click on the headers to sort the data.

| System | Relaxivity (r₂) (mM⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| [Gd(H₂O)₈]³⁺ | 15.5 ± 0.5 | In water, up to neutral pH | mdpi.com |

| Gd(III):H₄L (1:3) with PEI | up to 50 | pH 3-7 | mdpi.com |

| [Gd(H₂L)₃]³⁻ (polymer-bound) | 17.3 ± 0.5 | - | mdpi.com |

| [Gd(H₂L)₂(HL)]⁴⁻ (polymer-bound) | 20.0 ± 0.4 | - | mdpi.com |

¹³C NMR for Coordination Mode Elucidation

While direct observation of gadolinium complexes via ¹³C NMR is complicated by the paramagnetic nature of Gd(III), studies on analogous diamagnetic lanthanide complexes (like La(III)) or computational analysis provide insights into the coordination mode of the citrate ligand. core.ac.uk Furthermore, specialized techniques can be used to acquire structural information on paramagnetic complexes. rsc.orgstanford.edu

¹³C NMR data suggests that for monoligand citrate complexes of gadolinium in solution, the citrate ion most likely coordinates to the gadolinium cation through its hydroxyl group and two of its carboxyl groups, forming five- and six-membered chelate rings. mdpi.com This coordination mode is consistent with findings from X-ray diffractometry on solid-state this compound complexes. mdpi.com The chemical shifts of the carbon atoms in the citrate molecule are sensitive to their involvement in coordination, allowing for the determination of the binding sites. core.ac.ukresearchgate.net

²⁹Si-MAS NMR for Silica-Based Systems

When this compound is incorporated into or onto a silica (B1680970) matrix, ²⁹Si Magic Angle Spinning (MAS) NMR becomes a powerful tool for characterizing the silica framework. researchgate.netmdpi.com This solid-state NMR technique provides information about the local chemical environment of the silicon atoms, specifically the extent of condensation of the silicate (B1173343) network. mdpi.com

²⁹Si MAS NMR can distinguish between different silicate species, denoted as Qⁿ, where 'n' represents the number of bridging oxygen atoms connecting a silicon tetrahedron to other silicon tetrahedra. mdpi.com The analysis of Qⁿ species helps in understanding how the incorporation of gadolinium complexes affects the structure of the silica support. researchgate.netsemanticscholar.org While direct studies on this compound within silica are not extensively detailed in the provided context, the technique is broadly applied to gadolinium-incorporated silica materials, revealing details about the distribution and interaction of the metal complexes with the silica surface and framework. researchgate.netresearchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups involved in the coordination of citrate to the gadolinium ion. uchile.clnih.gov In the solid state, the IR spectrum of a hydrothermally synthesized this compound complex, [Gd(Hcit)(H₂O)₂·H₂O]n, shows characteristic absorption bands. uchile.clacs.org

The positions and intensities of the carboxylate (COO⁻) stretching bands are particularly informative. The asymmetric and symmetric stretching vibrations of the carboxylate groups shift upon coordination to the metal ion. These shifts can provide evidence for the coordination mode (e.g., monodentate, bidentate bridging, or bidentate chelating). For the [Gd(Hcit)(H₂O)₂·H₂O]n complex, significant bands are observed around 1573 cm⁻¹ (asymmetric COO⁻ stretch) and 1431 cm⁻¹ (symmetric COO⁻ stretch). uchile.cl The spectrum also contains bands corresponding to O-H stretching of water molecules and the hydroxyl group of the citrate. uchile.claip.org In studies involving gadolinium-doped zirconia nanoparticles prepared using a citrate method, FTIR analysis confirms the presence of characteristic metal-oxygen vibrational modes. aip.org

Table 3: Characteristic IR Bands for [Gd(Hcit)(H₂O)₂·H₂O]n This table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1573 | Asymmetric COO⁻ stretching | uchile.cl |

| 1431 | Symmetric COO⁻ stretching | uchile.cl |

| 1303 | - | uchile.cl |

| 1264 | - | uchile.cl |

| 1076 | - | uchile.cl |

| 674 | - | uchile.cl |

| 557 | - | uchile.cl |

| 540 | - | uchile.cl |

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of this compound complexes in solution. The Raman spectrum of this compound is influenced by the excitation wavelength used. When excited with a 532 nm laser, a significant Raman peak is observed at 1647 cm⁻¹. arxiv.org However, the Raman signal for Gd-citrate in solution without surface enhancement is generally very weak. arxiv.org

Under 488 nm laser excitation, the Raman spectrum of a Gd-citrate solution shows several inconspicuous peaks. arxiv.org These include bands at 697 cm⁻¹, 742 cm⁻¹, 776 cm⁻¹, and 822 cm⁻¹. arxiv.org These peaks are assigned to various vibrational modes of the citrate ligand coordinated to the gadolinium ion, including δ(COO⁻), δ(COO⁻) + γ(COO⁻), and ν(CCCC-O). arxiv.org The relative intensities of these peaks are typically lower than those observed near 937 cm⁻¹. arxiv.org

Surface-Enhanced Raman Scattering (SERS) for Rare Earth-Citrate Complexes

Surface-Enhanced Raman Scattering (SERS) has been successfully employed to analyze rare earth-citrate complexes, providing significantly enhanced signals compared to conventional Raman spectroscopy. arxiv.orgresearchgate.net This technique is particularly useful for the qualitative classification of different rare earth ions (RE³⁺). researchgate.net The methodology involves adding RE³⁺ ions to citrate-capped silver nanoparticles (citrate@AgNPs), which act as the SERS substrate. arxiv.orgresearchgate.net The gadolinium ions are adsorbed onto the silver surface and coordinate with the hydroxyl and carboxyl groups of the citrate, leading to the formation of Gd-citrate complexes on the nanoparticle surface where signal enhancement occurs. researchgate.net

Upon formation of the Gd-citrate complex on the silver nanoparticles, characteristic SERS peaks appear, which differ from those of other rare earth citrates, such as lanthanum citrate. arxiv.org For Gd-citrate, key differences are observed in the 1000 to 1800 cm⁻¹ region of the spectrum. arxiv.org Specifically, characteristic peaks are noted near 1065 cm⁻¹ and 1315 cm⁻¹. arxiv.orgresearchgate.net The intensity ratio of these two peaks (I₁₀₆₅/I₁₃₁₅) is a distinguishing feature; for Gd-citrate, this ratio is approximately 0.5 to 0.55. arxiv.orgresearchgate.net In contrast, the ratio for La-citrate is approximately 1. arxiv.orgresearchgate.net

Density functional theory (DFT) calculations suggest that these characteristic peaks arise from the coordination of the C–O bond and COO⁻ groups of the citrate with the Gd³⁺ ion and are considered spin-related bands of the complex. researchgate.net

| Peak Position (cm⁻¹) | Assignment/Significance | Reference |

|---|---|---|

| ~1065 | Characteristic peak used for ion classification. Related to γ(CH₂) + ν(C-O···Ln). | arxiv.orgresearchgate.netresearchgate.net |

| ~1315 | Characteristic peak used for ion classification. Related to γ(CH₂). | arxiv.orgresearchgate.netresearchgate.net |

| ~1495 | Additional characteristic peak. | arxiv.org |

| ~0.5 - 0.55 | Intensity Ratio (I₁₀₆₅/I₁₃₁₅) for Gd-citrate. | arxiv.orgresearchgate.net |

X-ray Diffraction (XRD) Techniques

X-ray diffraction is an essential technique for the solid-state characterization of this compound, providing information on its crystallinity and atomic arrangement.

Powder X-ray diffraction (PXRD) is primarily used to confirm the phase purity of synthesized crystalline this compound. dovepress.comhust.edu.vn For instance, in the hydrothermal synthesis of this compound complexes, PXRD analysis of the resulting crystalline materials confirms that the product is a single, pure phase. dovepress.com The technique is also used to confirm the final products after thermogravimetric analysis, such as the formation of Gd₂O₃ from the thermal decomposition of this compound. dovepress.com

Single crystal X-ray diffraction provides definitive information about the precise three-dimensional molecular structure of a compound. A novel this compound motif, with the general formula [Gd(Hcit)(H₂O)₂·H₂O]n, was synthesized hydrothermally and characterized using this technique. aimspress.comresearchgate.netjst.vn

The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. dovepress.comresearchgate.net The structure consists of "ladder-like" polymer chains that run parallel to the crystallographic a-axis. aimspress.comresearchgate.net In this structure, the gadolinium(III) ion is in a GdO₉ coordination environment, bonded to six oxygen atoms from the citrate anion and two oxygen atoms from coordinated water molecules. hust.edu.vnresearchgate.net The citrate anion acts as a multidentate ligand, linking three different gadolinium centers. researchgate.net One of its oxygen atoms acts in a bridging mode, creating dinuclear Gd₂O₂ units that form the "steps" of the ladder, with a Gd-Gd distance of 4.321 Å. aimspress.comresearchgate.net The Gd-O bond distances within the coordination sphere range from 2.381(4) to 2.591(4) Å. hust.edu.vn

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₁GdO₁₀ | dovepress.com |

| Crystal System | Monoclinic | dovepress.comresearchgate.net |

| Space Group | P2₁/n | dovepress.comresearchgate.net |

| Coordination Environment | GdO₉ | hust.edu.vnresearchgate.net |

| Gd-O Bond Distances | 2.381(4) - 2.591(4) Å | hust.edu.vn |

| Intra-chain Gd-Gd Distance | 4.321 Å | aimspress.com |

Powder X-ray Diffraction for Crystalline Phase Identification

Electron Microscopy and Particle Sizing

Electron microscopy techniques are fundamental for visualizing the surface topography and morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a standard method for investigating the morphology, or surface structure and particle shape, of solid materials. While SEM has been widely used to characterize the morphology of various gadolinium-containing compounds prepared through citrate-based synthesis routes, such as gadolinium aluminates or gadolinium-doped ferrites which can exhibit porous, foamy, or spherical morphologies, specific SEM studies detailing the morphology of pure this compound were not found in the surveyed literature. researchgate.net The technique is valuable for confirming the microstructure of synthesized powders and crystalline materials.

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and structure of nanoparticles at high resolution. In the context of gadolinium-based nanoparticles, TEM reveals critical information about their size, shape, and aggregation state.

When self-assembled gadolinium chelate nanoparticles, which can include this compound systems, are examined under TEM, they often appear as nondescript, dark, amorphous blobs. nih.gov Unlike well-defined inorganic core-shell nanoparticles, these organic-matrix-based nanoparticles can be non-uniform and lack distinct, easily identifiable features. nih.gov This amorphous nature arises from the organic matrix that both chelates the gadolinium ions and facilitates the self-assembly process. nih.gov The relatively low concentration of gadolinium atoms within this matrix can make the nanoparticles challenging to identify and characterize using TEM alone. nih.gov

To confirm that the observed structures are indeed gadolinium-containing nanoparticles, TEM is often coupled with spectroscopic techniques like Electron Energy Loss Spectroscopy (EELS). nih.gov EELS can detect the characteristic energy loss peak for gadolinium, confirming its presence within the imaged nanoparticles. nih.gov For instance, gadolinium exhibits a characteristic energy loss peak at approximately 148 eV. nih.gov

TEM is also instrumental in confirming the surface modification of gadolinium-based nanoparticles, such as the attachment of polymer coatings. researchgate.net By comparing images of the bare nanoparticles with the polymer-modified versions, researchers can verify the successful attachment of the surface coating. researchgate.net Furthermore, TEM is a primary tool for observing the cellular uptake and localization of gadolinium nanoparticles in biological studies. nih.gov

Key Findings from TEM Analysis of Gadolinium Nanoparticles:

Morphology: Often appear as amorphous, non-uniform, dark blobs. nih.gov

Identification: Require complementary techniques like EELS to confirm the presence of gadolinium. nih.gov

Surface Modification: Can visualize changes in nanoparticle morphology after surface coating with polymers. researchgate.net

Cellular Interaction: Provides high-resolution images of nanoparticle uptake and distribution within cells. nih.gov

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of submicron particles and molecules in a solution or suspension. horiba.comanton-paar.com The technique measures the random fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. anton-paar.comusp.org Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. anton-paar.com The Stokes-Einstein equation is then used to relate the measured particle diffusion to the hydrodynamic diameter. usp.org

For this compound and related nanoparticle systems, DLS is a crucial tool for determining the average hydrodynamic size and the polydispersity index (PdI), which indicates the broadness of the size distribution. usp.orgnih.gov For example, in studies of gold nanoparticles (AuNPs) functionalized with citrate, the addition of Gd³⁺ ions can induce aggregation, which is detectable by DLS as an increase in the hydrodynamic diameter. rsc.org

Research on gadolinium oxide (Gd₂O₃) nanoparticles provides insight into typical DLS measurements. The hydrodynamic radii and polydispersity index (PdI) for various coated nanoparticles have been reported, demonstrating the influence of surface functionalization on particle size and stability in dispersion. nih.gov

| Nanoparticle System | Hydrodynamic Diameter (nm) | Polydispersity Index (PdI) | Reference |

|---|---|---|---|

| AuNP@citrate | Not specified, used as baseline | Not specified | rsc.org |

| PEG 550 Coated SPGO | 51.3 ± 1.46 | 0.350 | nih.gov |

| PEG 2000 Coated SPGO | 194.2 ± 22.1 | 0.225 | nih.gov |

Particle Size Analysis (PSA)

Particle Size Analysis (PSA) encompasses various techniques used to measure and report the size distribution of particles in a sample. nig.co.id While DLS is a specific type of PSA, the broader term can also refer to instruments that utilize laser diffraction to determine particle size. nig.co.id These analyzers measure the angular variation in the intensity of light scattered as a laser beam passes through a particle dispersion. nig.co.id

In the characterization of this compound systems, PSA is employed to verify the size of synthesized nanoparticles. For instance, in a study where this compound was encapsulated within silica nanoparticles (Gd-citrate@SiO₂-NPs), a particle size analyzer was used to determine the average size of the resulting colloidal nanoparticles. chemrj.orgasianpubs.org The analysis confirmed that the synthesized particles were within the nano-size range.

Research Findings from Particle Size Analysis:

Gd-citrate@SiO₂-NPs: The average nanoparticle size was determined to be 79.3 nm. chemrj.org

Polydispersity: The same analysis reported a polydispersity index of 0.459, indicating a relatively broad distribution of particle sizes. chemrj.org

These measurements are critical for applications that depend on a specific, controllable particle size, such as passive tumor targeting via the enhanced permeability and retention (EPR) effect. researchgate.net

Elemental and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. surfacesciencewestern.com XPS works by irradiating a material with soft X-rays, causing the emission of photoelectrons whose kinetic energies are characteristic of the elements from which they were emitted. surfacesciencewestern.com

For this compound, XPS can be used to confirm the presence of gadolinium on the surface of a sample and to determine its oxidation state. The primary XPS region for gadolinium is the Gd 4d orbital. thermofisher.com Analysis of gadolinium compounds like gadolinium sulfate (B86663) (Gd₂(SO₄)₃) and gadolinium oxide (Gd₂O₃) provides reference binding energies that can be used to interpret the spectra of more complex systems like this compound. xpsdatabase.net For example, the interaction of oxygen with gadolinium surfaces results in characteristic peaks for oxide and hydroxide (B78521) species in the O 1s spectrum, which would be relevant for analyzing the citrate complex. colab.ws

| Compound | Gd Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| Gadolinium (Metal) | Gd 4d | ~142.0 | thermofisher.com |

| Gadolinium Sulfate (Gd₂(SO₄)₃) | Gd 3d₅/₂ | 1188.4 | xpsdatabase.net |

| Gadolinium Oxide (Gd₂O₃) | Gd 3d₅/₂ | 1185.9 | xpsdatabase.net |

| Oxygen (Oxide Species) | O 1s | ~531.0 | colab.ws |

| Oxygen (Hydroxide Species) | O 1s | ~533.0 | colab.ws |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by exciting an element with high-energy photons, which causes the emission of characteristic "secondary" or fluorescent X-rays. auntminnie.com The energy of these fluorescent X-rays is specific to each element, allowing for qualitative and quantitative analysis.

XRF has been successfully used to characterize this compound encapsulated in silica nanoparticles (Gd-citrate@SiO₂-NPs). chemrj.org This technique is particularly valuable for detecting the presence of gadolinium in various matrices. auntminnie.com K-shell XRF (K-XRF) systems have been developed and studied for the non-invasive in-vivo measurement of gadolinium retained in bone tissue following the administration of gadolinium-based contrast agents. mcmaster.caresearchgate.net

Monte Carlo simulations have also been employed to model pinhole K-shell XRF imaging of gadolinium nanoparticles, demonstrating the potential of this technique for bioimaging. dovepress.com The characteristic K-shell XRF peak energies for gadolinium are approximately 42.4 keV (Kα₂) and 43.1 keV (Kα₁). dovepress.com

Key Aspects of XRF for Gadolinium Analysis:

Elemental Detection: Confirms the presence of gadolinium in synthesized materials like Gd-citrate@SiO₂-NPs. chemrj.org

Trace Element Analysis: Capable of detecting trace amounts of gadolinium in biological samples like bone. auntminnie.commcmaster.ca

Characteristic Peaks: Gadolinium's Kα₁ and Kα₂ XRF peaks are found at approximately 43.1 keV and 42.4 keV, respectively. dovepress.com

Elemental Analysis

Classical elemental analysis, often involving combustion analysis, provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound complexes, elemental analysis is a standard characterization method used alongside spectroscopic and diffraction techniques. uchile.clacs.org A lanthanide citrate with the general formula [Gd(Hcit)(H₂O)₂·H₂O]n, where Hcit³⁻ is C(OH)(COO⁻)(CH₂COO⁻)₂, was synthesized and characterized using methods including elemental analysis. uchile.clacs.org Another study reported the synthesis of a monomeric this compound complex with EDTA, (NH₄)₂Na[Gd(EDTA)(H₂cit)]·4H₂O, which was also characterized by elemental analysis. rsc.org The results from these analyses are compared to the calculated theoretical percentages to verify the composition and purity of the synthesized complexes.

| Compound Formula | Description | Characterization Methods | Reference |

|---|---|---|---|

| [Gd(Hcit)(H₂O)₂·H₂O]n | A new lanthanide citrate motif forming "ladder chains" | Elemental analysis, IR, TG-DTA, single-crystal X-ray diffraction, magnetic measurements | uchile.clacs.org |

| (NH₄)₂Na[Gd(EDTA)(H₂cit)]·4H₂O | Monomeric this compound with EDTA | Elemental analysis, single crystal X-ray diffraction, FT-IR, ESI-MS, thermogravimetric analysis | rsc.org |

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXA) is a powerful analytical technique used for the elemental analysis of a sample. libretexts.org The method is based on the principle that when a sample is bombarded with a high-energy beam of charged particles, such as electrons, it can cause the ejection of core-shell electrons from the atoms within the sample. libretexts.org When an electron from a higher energy shell fills the resulting "hole," it releases a characteristic X-ray whose energy is unique to the element from which it originated. libretexts.org By detecting and measuring the energy of these emitted X-rays, EDS can identify the elemental composition of the sample. libretexts.org

In the context of this compound, EDS can be employed to confirm the presence of gadolinium. Gadolinium possesses a unique spectral signature with characteristic L and M emission peaks that are distinct from the elements typically found in biological systems. researchgate.net This makes EDS a suitable method for detecting gadolinium in various matrices. researchgate.netnih.gov For instance, research has shown that EDS can detect gadolinium in tissues at concentrations as low as 0.005 mmol per gram. nih.gov The technique can be coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to not only identify the elements but also to map their distribution within a sample. libretexts.orgnih.gov

The data obtained from an EDS analysis is typically presented as a spectrum with X-ray energy (in keV) on the x-axis and the number of counts on the y-axis. The peaks in the spectrum correspond to the characteristic X-rays of the elements present in the sample. libretexts.org For gadolinium, distinct peaks in the L-shell and M-shell energy ranges would be indicative of its presence. researchgate.net

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques where a physical property of a substance is monitored as a function of temperature while the substance is subjected to a controlled temperature program. cam.ac.uk These methods are instrumental in characterizing the thermal stability and decomposition behavior of materials like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comnih.gov This technique is particularly useful for determining the thermal stability, decomposition temperatures, and composition of compounds. alfa-chemistry.comnih.gov A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. nih.gov

For this compound, TGA can provide insights into its dehydration and decomposition processes. A typical TGA experiment involves heating the sample at a constant rate and recording the mass loss. The resulting TGA curve plots mass percentage against temperature. The derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and can help to identify individual decomposition steps more clearly. nih.gov

In a study of citrate-coated gadolinium fluoride (B91410) nanoparticles, TGA was performed under an oxygen flow, heating from 50°C to 800°C at a rate of 10°C/min. rsc.org For lanthanide-citrate coordination polymers, TGA measurements have shown stability up to 250°C. researchgate.net The analysis of a gadolinium aluminum perovskite precursor gel via TGA revealed a major weight loss between 300-400°C, attributed to the evolution of gases. aimspress.com

Table 1: Representative TGA Data for a Hypothetical this compound Compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Process |

| 50-150 | 5 | Loss of adsorbed/hydrated water |

| 250-400 | 25 | Decomposition of the citrate ligand |

| >400 | 10 | Further decomposition and formation of gadolinium oxide |

Note: This table is illustrative and based on typical thermal decomposition behavior of metal citrates.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature, while both are subjected to the same controlled temperature program. cam.ac.ukazom.comtestbook.com This method detects physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition. azom.comtestbook.comvbcop.org An endothermic process results in a lower sample temperature compared to the reference, while an exothermic process leads to a higher sample temperature. vbcop.org

In the analysis of gadolinium-containing materials, DTA can reveal important information about their thermal behavior. For instance, in the study of a gadolinium aluminum perovskite gel, DTA showed a crystallization peak at 361°C, indicating the temperature at which the amorphous gel begins to form a crystalline structure. aimspress.com Another small exothermic peak was observed at 1148°C, associated with the complete formation of the orthorhombic perovskite phase. aimspress.com

The DTA curve plots the temperature difference (ΔT) against temperature. Peaks in the curve indicate thermal events. The shape and area of the peaks can provide qualitative and quantitative information about the process. vbcop.org

Table 2: Representative DTA Events for a Hypothetical this compound Compound

| Peak Temperature (°C) | Peak Direction | Corresponding Process |

| 120 | Endothermic | Dehydration |

| 350 | Exothermic | Onset of oxidative decomposition of citrate |

| 450 | Exothermic | Major decomposition of the organic component |

Note: This table is illustrative and based on typical thermal events for metal citrates.

Thermogravimetric Analysis (TGA)

Chromatographic Techniques for Speciation Analysis

Speciation analysis, the identification and quantification of different chemical forms of an element, is crucial for understanding the behavior of gadolinium in various systems.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique suitable for the separation of polar and ionic compounds. researchgate.net When coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), it becomes a powerful tool for the speciation of metal complexes. speciation.netresearchgate.net HILIC-ICP-MS allows for the separation of different gadolinium species, such as intact gadolinium-based contrast agents and their potential transformation products, followed by highly sensitive detection of gadolinium. speciation.netspeciation.net

The HILIC separation is typically achieved on a silica-based or zwitterionic stationary phase with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. speciation.netspeciation.net However, methods using purely aqueous mobile phases have also been developed to avoid issues with organic solvents in the ICP-MS. speciation.net The separated analytes from the HILIC column are introduced into the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The ions are then separated based on their mass-to-charge ratio, allowing for the specific and sensitive detection of gadolinium.

This technique has been successfully applied to the speciation analysis of gadolinium-based contrast agents in environmental and biological samples. researchgate.netresearchgate.net For example, it has been used to detect and quantify different gadolinium chelates in river water, wastewater, and blood plasma. researchgate.netspeciation.netresearchgate.net The limits of detection for various gadolinium complexes are typically in the low ng/L range. researchgate.net

Relaxivity Measurements in Model Systems and Phantom Studies (for material characterization)

Relaxivity (r) is a measure of the efficiency of a paramagnetic substance, such as a gadolinium complex, to increase the relaxation rates (1/T1 and 1/T2) of water protons in its vicinity. It is a key parameter for characterizing the performance of gadolinium-based contrast agents for Magnetic Resonance Imaging (MRI). mdpi.com Relaxivity is typically expressed in units of s⁻¹·mM⁻¹.

Relaxivity measurements are conducted using a relaxometer or an MRI scanner. The longitudinal (T1) and transverse (T2) relaxation times of aqueous solutions containing various concentrations of the gadolinium complex are measured at a specific magnetic field strength and temperature. acs.orgumons.ac.beuzh.chnih.gov The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the gadolinium concentration. The slope of this plot gives the relaxivity (r1 or r2). uzh.ch

These measurements are often performed in model systems, such as aqueous solutions or agarose (B213101) gels, to mimic tissue environments. acs.org Phantom studies, where tubes containing different concentrations of the gadolinium complex are imaged, are also common. uzh.chnih.gov The relaxivity of a gadolinium complex is influenced by several factors, including the number of water molecules coordinated to the gadolinium ion, the rotational correlation time of the complex, and the water exchange rate. mdpi.com

Table 3: Example of T1 Relaxivity Data for Gadolinium-Based Agents in Human Whole Blood at 37°C

| Agent | T1 Relaxivity (r1) at 1.5 T (s⁻¹·mM⁻¹) | T1 Relaxivity (r1) at 3.0 T (s⁻¹·mM⁻¹) |

| Gd-DOTA | 3.9 ± 0.2 | 3.4 ± 0.4 |

| Gd-DTPA | 4.3 ± 0.4 | 3.8 ± 0.2 |

| Gd-BOPTA | 6.2 ± 0.5 | 5.4 ± 0.3 |

| Gd-HP-DO3A | 4.4 ± 0.6 | 3.5 ± 0.6 |

Source: Adapted from Shen et al., 2015. uzh.ch

Computational Chemistry and Theoretical Modeling of Gadolinium Citrate Complexes

Speciation Modeling and Equilibrium Simulations (e.g., ESTA, Hyperquad)

Speciation modeling is used to determine the distribution of different chemical species in a system under specific conditions, such as varying pH. tandfonline.comresearchgate.net For the gadolinium(III)-citric acid system, a combination of experimental techniques (like pH-metric titration) and mathematical simulation is employed to model the complex formation equilibria. tandfonline.comresearchgate.netkpfu.ru

Computer programs like Hyperquad are widely used to analyze potentiometric titration data and calculate the stability constants (log β) of the various complex species formed. mdpi.commdpi.com Studies on the Gd(III)-citrate system have shown that its speciation is highly complex and pH-dependent. tandfonline.comresearchgate.net Mathematical modeling has been essential in identifying a range of species beyond simple mono- and bis-citrate complexes. tandfonline.comresearchgate.net

Research has identified numerous gadolinium citrate (B86180) species in aqueous solution, including protonated, mononuclear, and polynuclear complexes. tandfonline.comresearchgate.net The use of mathematical simulation was crucial to satisfactorily describe experimental data, leading to the identification of several new species. tandfonline.com

Table 1: Identified Gadolinium Citrate Complex Species through Speciation Modeling tandfonline.comresearchgate.net This table is interactive. You can sort and filter the data.

| Complex Stoichiometry | Proposed Formula | Molar Ratio (Gd³⁺:Citrate) | pH Range of Formation |

|---|---|---|---|

| Mononuclear | [GdH₄Cit]³⁺ | 1:1 | Acidic |

| Mononuclear | [Gd(H₂L)₃]³⁻ | 1:3 | > 7.5 |

| Mononuclear | [Gd(H₂L)₂HL]⁴⁻ | 1:3 | > 7.5 |

| Binuclear | [Gd₂(HCit)₂]⁰ | 1:1 | Mid-pH |

| Binuclear | [Gd₂Cit₂]²⁻ | 1:1 | Mid-pH |

| Binuclear | [Gd₂(HCit)Cit₃]⁹⁻ | 1:2, 1:3 | > 7.5 |

| Binuclear | [Gd₂(HCit)₄Cit₂]¹⁴⁻ | 1:2, 1:3 | > 7.5 |

| Polynuclear | [Gd₆(OH)₂Cit₆]⁸⁻ | 1:1 | Alkaline |

| Polynuclear | [Gd₆(OH)₃Cit₆]⁹⁻ | 1:1 | Alkaline |

These models are critical for understanding the behavior of gadolinium in biological systems, where it can interact with endogenous ligands like citrate. nih.gov

Solvent Effects in Computational Methodologies (e.g., Cluster Calculations)

The solvent, typically water, plays a critical role in the structure and reactivity of this compound complexes. rsc.orgumons.ac.be Computational methodologies must account for these solvent effects to produce meaningful results. Two primary approaches are used:

Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netacs.org This method is computationally efficient and effective for capturing bulk solvent effects. umons.ac.be

Explicit Solvent Models (Cluster Calculations): In this approach, a specific number of individual solvent molecules are included in the quantum mechanical calculation. rsc.orgumons.ac.be These "cluster calculations" can explicitly model direct interactions like hydrogen bonds between the complex and the solvent molecules, including those in the second hydration shell. rsc.orgumons.ac.be This method is computationally more demanding but can provide a more detailed and accurate picture of the immediate solvent environment, which is crucial for studying mechanisms like water exchange. researchgate.netumons.ac.be

The choice of solvent can even influence the resulting structure of the complex, as demonstrated by the synthesis of different gadolinium clusters in different solvents. nih.govrsc.org For accurate modeling, especially for properties sensitive to the local environment, hybrid models that combine explicit solvent molecules for the first and second hydration shells with a continuum model for the bulk solvent are often employed. researchgate.net

Advanced Materials Science Applications of Gadolinium Citrate Based Systems

Nanomaterial Design and Engineering for Research Probes

Nanomaterials incorporating gadolinium, often derived from precursors like gadolinium citrate (B86180), are engineered as research probes due to their distinct physical and chemical characteristics at the nanoscale. These materials offer enhanced properties for various studies, including those requiring high sensitivity and controlled interactions.